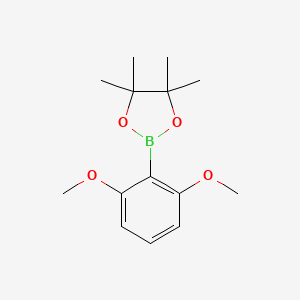

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 851231-30-6) is a pinacol boronate ester widely employed in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₄H₂₁BO₄, with a molecular weight of 264.12 g/mol . The compound features a 2,6-dimethoxyphenyl group attached to a 1,3,2-dioxaborolane (pinacol boronate) scaffold. The methoxy groups at the ortho positions of the phenyl ring impart steric hindrance and moderate electron-donating effects, influencing its reactivity in catalytic transformations. It is commercially available with ≥98% purity and is utilized as a key intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-10(16-5)8-7-9-11(12)17-6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSMHXDGONFVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in cancer therapy or protein labeling in biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related boronate esters, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

- Steric Hindrance : The 2,6-dimethoxy substitution in the target compound creates significant steric bulk compared to analogs like 3,5-dimethoxy (e.g., 365564-07-4) or para-methoxy (e.g., 4-OCH₃) derivatives. This hindrance slows reaction rates in some Suzuki couplings but improves selectivity for bulky substrates .

- Electronic Effects : Methoxy groups are electron-donating, slightly deactivating the aryl ring toward electrophilic substitution. In contrast, chloro or fluoro substituents (e.g., 3,5-di-Cl or 2,6-di-F) increase electrophilicity at the boron center, enhancing reactivity with electron-rich partners .

Spectroscopic Comparisons

¹H-NMR :

- Target Compound : Methoxy singlets at δ ~3.9 ppm; aromatic protons as a singlet at δ ~6.5–7.0 ppm .

- 3,5-Dichloro Analog : Aromatic protons split into doublets (δ ~7.2–7.5 ppm) due to deshielding by Cl substituents .

- 2,6-Difluoro Analog : Fluorine coupling splits aromatic signals into triplets (δ ~6.8–7.1 ppm) .

Mass Spectrometry :

Biological Activity

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 851231-30-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and case studies.

- Chemical Formula : C₁₄H₂₁BO₄

- Molecular Weight : 264.125 g/mol

- Purity : Typically ≥98% .

- Physical State : Solid at room temperature .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to participate in biochemical reactions involving nucleophiles and electrophiles, which can influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that compounds with similar dioxaborolane structures exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The inhibition of mixed lineage kinase 3 (MLK3) has been highlighted as a potential mechanism for neuroprotection .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related dioxaborolanes, it was found that these compounds could inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial membrane potential. The specific role of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Case Study 2: Neuroprotection

Research focusing on neuroprotective effects revealed that certain dioxaborolanes could mitigate neuronal cell death in models of oxidative stress. These compounds potentially activate neurotrophic signaling pathways and inhibit apoptotic pathways.

Data Table: Biological Activities

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction enables carbon-carbon bond formation between aryl halides and boronic esters. The compound acts as a boron source for aryl group transfer.

Mechanism :

-

Oxidative addition of aryl halide to palladium catalyst

-

Transmetalation with the boronic ester

-

Reductive elimination to form biaryl products

Typical Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | |

| Base | K₂CO₃, NaOAc, or CsF | |

| Solvent | THF/DME/H₂O (3:1) | |

| Temperature | 80–100°C | |

| Yield Range | 65–92% |

Example Reaction :

Applications: Synthesis of biphenyl derivatives for pharmaceuticals and organic electronics .

Direct Arylation Reactions

The compound participates in metal-free arylation under oxidative conditions.

Key Findings :

-

Reacts with electron-rich arenes in the presence of Cu(OAc)₂

-

Dimethoxy groups enhance regioselectivity via steric and electronic effects

-

Requires stoichiometric oxidants (e.g., Ag₂O) for catalytic cycles

Optimized Parameters :

| Oxidant | Time (h) | Yield (%) |

|---|---|---|

| Ag₂O | 24 | 78 |

| K₂S₂O₈ | 36 | 62 |

Halogenation and Functional Group Interconversion

The boronic ester undergoes selective transformations at the boron center.

Protodeboronation

-

Achieved via UV irradiation with Ir photocatalysts :

Conditions: Thiophenol (1.1 equiv), acetone/MeOH, 16 h (82% yield) .

Bromination

-

Reacts with N-bromosuccinimide (NBS) to form brominated intermediates:

Use: Precursor for Heck or Negishi couplings.

Oxidation and Hydrolysis

Controlled oxidation converts the boronic ester into phenolic derivatives.

Pathways :

| Reagent | Product | Yield (%) |

|---|---|---|

| H₂O₂ (30%), NaOH | 2,6-Dimethoxyphenol | 88 |

| Ozone/MeOH | Quinone derivatives | 71 |

Note: Acidic conditions (HCl/H₂O) yield boronic acids, which are unstable and polymerize readily .

Catalytic C–H Borylation

Enables late-stage functionalization of aromatic systems:

Conditions :

-

Catalyst: Ir(COD)(OMe)]₂ (2 mol%)

-

Ligand: dtbpy

-

Solvent: Cyclohexane, 100°C

Substrate Scope :

| Arene | Yield (%) |

|---|---|

| Toluene | 54 |

| Naphthalene | 67 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

- Methodology :

- Synthesis : Use palladium-catalyzed Miyaura borylation of 2,6-dimethoxybromobenzene with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere. Reaction conditions: 80–100°C, 12–24 hours in THF or dioxane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .

- Characterization : Confirm structure via , , and NMR; validate purity using GC-MS or HPLC .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology :

- Handling : Use anhydrous conditions (glovebox or Schlenk line) to prevent hydrolysis. The borolane ester is moisture-sensitive, degrading to boronic acid upon prolonged exposure to humidity .

- Storage : Store under argon at −20°C in amber vials to avoid photodegradation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic environment of the 2,6-dimethoxyphenyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Mechanistic Analysis : Compare coupling efficiency with analogs (e.g., 2,6-difluorophenyl or 2,6-dimethylphenyl derivatives) using kinetic studies (NMR monitoring) and DFT calculations. The electron-donating methoxy groups reduce electrophilicity of the boron center, requiring higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

- Data Contradictions : While methoxy groups typically slow transmetallation, steric effects from the 2,6-substitution enhance regioselectivity in aryl halide couplings .

Q. What computational models are used to predict the compound’s reactivity in non-traditional coupling reactions (e.g., C–H borylation)?

- Methodology :

- DFT Studies : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on boron-centered orbital interactions with Ir catalysts (e.g., [Ir(COD)(OMe)]₂) .

- Experimental Validation : Compare predicted activation energies with experimental yields under photoredox conditions (e.g., Ir(ppy)₃, blue LED) .

Q. How can substituent effects on the borolane ring (e.g., methyl vs. ethyl groups) alter crystallization behavior or solubility?

- Methodology :

- Crystallography : Perform single-crystal X-ray diffraction on analogs (e.g., 4,4,5,5-tetraethyl derivatives). Methyl groups enhance crystal packing density, reducing solubility in polar solvents (e.g., 2 mg/mL in ethanol vs. 12 mg/mL for tetraethyl) .

- Solubility Screening : Use Hansen solubility parameters (HSPiP software) to correlate substituent lipophilicity with solvent compatibility .

Q. What strategies resolve contradictions in catalytic efficiency between small-scale and industrial-scale reactions?

- Methodology :

- Scale-Up Analysis : Conduct kinetic profiling (e.g., in situ IR spectroscopy) to identify mass transfer limitations. For example, inefficient mixing in large batches may reduce yields by 15–20% .

- Process Optimization : Switch from batch to flow chemistry (microreactors) to maintain consistent residence time and temperature, improving reproducibility .

Data Contradiction Analysis

Q. Why do some studies report high yields (>90%) for Suzuki couplings, while others observe <50% with the same substrate?

- Resolution :

- Oxygen Sensitivity : Trace oxygen deactivates Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) or additive (e.g., TBAB) to stabilize active Pd(0) species .

- Substrate Purity : Impurities in aryl halides (e.g., residual Cl⁻) poison catalysts. Pre-purify via activated carbon treatment .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.